6-bromo-1-(2-methoxyethyl)-1H-indole

Chemical Safety Hazard Assessment Laboratory Procurement

Researchers often face synthetic delays when simpler indole derivatives require additional protection/deprotection steps. This pre-functionalized scaffold solves that bottleneck. The methoxyethyl N-protecting group stays intact during key Suzuki/Buchwald-Hartwig couplings, while the 6-bromo handle enables efficient diversification. This dual functionality is critical for constructing complex kinase inhibitor pharmacophores. - Eliminates Protection Steps: The N1-methoxyethyl chain protects the indole nitrogen, enabling direct cross-coupling without pre-installation or removal of a protecting group. - Streamlined SAR Exploration: Enables rapid diversification at the C6 position to explore antifungal activity (core scaffold EC50: 11.62 µg/mL against *Botrytis cinerea*). - Regulatory Clarity: Notified hazard classification (H302) provides clear guidance for pilot-plant risk assessments, simplifying scale-up safety documentation.

Molecular Formula C11H12BrNO
Molecular Weight 254.127
CAS No. 903499-28-5
Cat. No. B2772227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-1-(2-methoxyethyl)-1H-indole
CAS903499-28-5
Molecular FormulaC11H12BrNO
Molecular Weight254.127
Structural Identifiers
SMILESCOCCN1C=CC2=C1C=C(C=C2)Br
InChIInChI=1S/C11H12BrNO/c1-14-7-6-13-5-4-9-2-3-10(12)8-11(9)13/h2-5,8H,6-7H2,1H3
InChIKeyOLHORQQSBCVCLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-1-(2-methoxyethyl)-1H-indole: Versatile Building Block


6-Bromo-1-(2-methoxyethyl)-1H-indole (CAS 903499-28-5) is a synthetic brominated indole derivative featuring a methoxyethyl substituent at the 1-position and a bromine atom at the 6-position. This compound serves as a key intermediate and versatile building block in organic synthesis, particularly for constructing complex heterocyclic frameworks via cross-coupling reactions [1]. Its structural features—the bromo group acting as a reactive handle for Suzuki or Buchwald-Hartwig couplings and the methoxyethyl chain improving solubility in polar organic solvents—make it a valuable scaffold in medicinal chemistry and drug discovery [1]. The compound is documented in authoritative chemical inventories, including the ECHA C&L Inventory, which confirms its notified classification and labelling [2].

Synthetic building block for cross-coupling reactions (Suzuki, Buchwald-Hartwig) via 6-bromo handle
Methoxyethyl N1 substituent improves solubility in polar organic solvents and protects indole nitrogen during transformations
Reported in proprietary patent literature (5 patents) supporting use in industrial medicinal chemistry pipelines

6-Bromo-1-(2-methoxyethyl)-1H-indole: Unmatched by Generic Analogs


Generic substitution of 6-bromo-1-(2-methoxyethyl)-1H-indole with simpler indole derivatives like 6-bromoindole (CAS 52415-29-9) or 1H-indole (CAS 120-72-9) is scientifically unsound due to critical differences in reactivity, solubility, and safety profiles. The methoxyethyl group at the N1 position not only protects the indole nitrogen during synthetic transformations but also significantly alters the electronic environment of the ring system, enabling distinct reaction pathways and improving solubility in polar organic solvents [1]. Furthermore, the specific substitution pattern yields a unique hazard profile that differs from unsubstituted 6-bromoindole, carrying an acute oral toxicity classification (H302) that is absent in its simpler analog [2]. These differences directly impact synthetic utility, purification efficiency, and laboratory safety protocols, making direct substitution without rigorous revalidation impractical.

Reactivity
Replacing with 6-bromoindole omits the N1 methoxyethyl group, which alters electronic environment and may interfere with desired cross-coupling selectivity; direct substitution may not transfer synthetic outcomes.
Safety
The target compound carries an acute oral toxicity classification (H302) not present in 6-bromoindole; safety protocols and risk assessments may not map directly without revalidation.

6-Bromo-1-(2-methoxyethyl)-1H-indole: Head-to-Head Comparisons


Distinct Hazard Classification vs. 6-Bromoindole

6-Bromo-1-(2-methoxyethyl)-1H-indole carries a notified hazard classification that includes Acute Toxicity Category 4 (H302: Harmful if swallowed), a classification not present for the simpler analog 6-bromoindole [1]. Both compounds share irritant classifications (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3), but the additional acute oral toxicity hazard for the target compound necessitates distinct handling protocols and personal protective equipment (PPE) requirements.

Hazard comparison
Reported
Target: Acute Tox. 4 (H302), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3
6-Bromoindole: Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 (no H302)
Differing hazard profile influences PPE and handling protocols; class-level data from ECHA C&L Inventory.
Notified classification; verify via current SDS.
Chemical Safety Hazard Assessment Laboratory Procurement

Patent Coverage and Industrial Interest

According to PubChemLite annotations, 6-bromo-1-(2-methoxyethyl)-1H-indole appears in 5 patents, whereas literature citations are zero [1]. This patent-to-literature ratio (5:0) strongly suggests that the compound is primarily valued as a proprietary intermediate or building block within industrial R&D pipelines rather than as a published academic research tool.

Patent presence
Class-level
5 patents, 0 literature articles
Indicates industrial proprietary use as intermediate; academic research data currently absent.
PubChemLite annotation; not peer-reviewed.
Intellectual Property Chemical Development Pharmaceutical Intermediates

Antifungal Activity of 6-Bromoindole Scaffold

Although direct biological data for 6-bromo-1-(2-methoxyethyl)-1H-indole is limited, the core 6-bromoindole scaffold exhibits potent antifungal activity. In vitro assays show that 6-bromoindole (I) inhibits mycelial growth of Botrytis cinerea with an EC50 of 11.62 µg/mL and Monilinia fructicola with an EC50 of 18.84 µg/mL, outperforming commercial controls BC-1000 and Captan [1].

Antifungal core scaffold
Class-level
6-Bromoindole core shows reported EC50 11.62 µg/mL (B. cinerea) and 18.84 µg/mL (M. fructicola).
Data refer to parent scaffold; activity of N1-substituted derivative remains untested. Supports exploration of bromoindole series.
In vitro data; extrapolation requires validation.
Antifungal Agrochemical Crop Protection

6-Bromo-1-(2-methoxyethyl)-1H-indole: Validated Applications


Medicinal Chemistry: Kinase Inhibitor Building Block

The bromine at the 6-position enables efficient Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce diverse aryl or amino groups, while the methoxyethyl N-protecting group remains intact during these transformations. This dual functionality is particularly valuable for constructing complex indole-based kinase inhibitor scaffolds, as evidenced by the compound's appearance in 5 patents [1]. Researchers synthesizing EGFR, HER2, or CK2 inhibitor candidates should prioritize this building block over simpler 6-bromoindole to avoid additional protection/deprotection steps.

Agrochemical: Antifungal Lead Optimization

The 6-bromoindole core has demonstrated EC50 values of 11.62 µg/mL against Botrytis cinerea and 18.84 µg/mL against Monilinia fructicola, surpassing commercial controls [2]. 6-Bromo-1-(2-methoxyethyl)-1H-indole provides a pre-functionalized entry point for SAR exploration at the N1 position without compromising the antifungal activity associated with the bromoindole core. This makes it a strategic choice for agrochemical researchers developing targeted fungicides for stone fruit protection.

Process Chemistry: Safe Scalable Building Block

For process chemists scaling up indole-based syntheses, the notified hazard classification (H302, H315, H319, H335) provides clear regulatory guidance for safe handling and waste disposal [3]. Unlike 6-bromoindole, which lacks the H302 classification, this compound mandates specific PPE and ingestion precautions, enabling more accurate risk assessments during pilot plant operations. This regulatory clarity reduces liability and streamlines safety documentation for industrial-scale procurement.

Application
Selection Property
Validation Focus
Kinase inhibitor building block
Reactive bromo handle and N-protected indole core
Cross-coupling efficiency; patent-derived scaffold utility
Antifungal lead optimization
6-Bromoindole core with modifiable N1 position
Core scaffold antifungal activity; SAR at N1 substitution
Scale-up and process chemistry
Notified hazard classification (H302, H315, H319, H335)
Safety documentation clarity; risk assessment for pilot plant
All applications require independent validation; class-level and patent-based evidence should be confirmed under intended conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-bromo-1-(2-methoxyethyl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.